molecular formula C7H4BrNOS B1337943 6-bromobenzo[d]oxazole-2(3H)-thione CAS No. 24316-84-5

6-bromobenzo[d]oxazole-2(3H)-thione

Cat. No.: B1337943
CAS No.: 24316-84-5
M. Wt: 230.08 g/mol
InChI Key: LKVJXYIGFOTPGN-UHFFFAOYSA-N
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Description

6-Bromobenzo[d]oxazole-2(3H)-thione (6-BBT) is a heterocyclic compound that has been the subject of considerable scientific research in recent years. It is a sulfur-containing heterocyclic compound with a five-membered ring containing a nitrogen and a sulfur atom, and is often referred to as a thione. 6-BBT has a wide range of applications in the pharmaceutical, agricultural, and industrial sectors.

Scientific Research Applications

Thermophysical Properties

Studies on the thermophysical properties of thio and dithiocarbamates, including compounds similar to 6-bromobenzo[d]oxazole-2(3H)-thione, highlight their behavior under varying temperatures. These studies reveal temperatures, enthalpies, and entropies of fusion, providing critical insights into the material's stability and reactivity under different thermal conditions, which is essential for applications in material science and engineering (Temprado et al., 2008).

Novel Sulfur-to-Nitrogen Migration

Research on the migration of ethenylmethyl moieties from sulfur to nitrogen in a benz[d]oxazole system via internal radical capture presents an innovative pathway. This migration, which occurs without rearrangement, opens new avenues for synthesizing benz[d]oxazole derivatives with potential applications in medicinal chemistry and drug design (Ray, Ghosh, & Ganguly, 2006).

Synthesis and Characterization

The synthesis and characterization of complex molecules containing this compound moieties are crucial for the development of new pharmacophores. These studies often involve detailed spectroscopic analysis, providing a foundation for further pharmaceutical and biological research (Rizzo et al., 2000).

Antimicrobial and Antioxidant Activities

Research on compounds containing this compound has revealed significant antimicrobial and antioxidant activities. Such studies are vital for discovering new therapeutic agents, particularly those that can target resistant microbial strains or oxidative stress-related diseases (Ustabaş et al., 2020).

Anticonvulsant Agents

The exploration of this compound derivatives as potential anticonvulsant agents demonstrates the compound's relevance in neuroscience. Identifying compounds with significant activity against seizures without neurotoxicity or hepatotoxicity is crucial for developing safer and more effective treatments for epilepsy (Ugale et al., 2012).

Fluorescent Sensing

The synthesis of “turn-on” fluorescent sensors based on this compound derivatives for detecting toxic metal ions illustrates the application of these compounds in environmental monitoring and biological research. Such sensors offer high selectivity and sensitivity, crucial for tracking metal ion concentrations in various settings (Rasheed et al., 2019).

Safety and Hazards

The safety information for “6-bromobenzo[d]oxazole-2(3H)-thione” indicates that it may be harmful if swallowed and may cause serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The future directions for “6-bromobenzo[d]oxazole-2(3H)-thione” and other oxazole derivatives are likely to involve further exploration of their biological activities and potential applications in medicinal chemistry . There is also interest in developing new synthetic strategies for these compounds .

Properties

IUPAC Name

6-bromo-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVJXYIGFOTPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505906
Record name 6-Bromo-1,3-benzoxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24316-84-5
Record name 6-Bromo-1,3-benzoxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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